硫酸铝十六水合物

描述

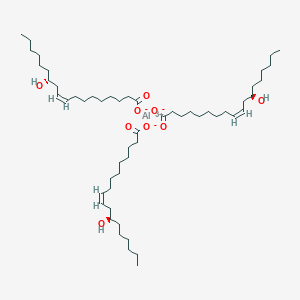

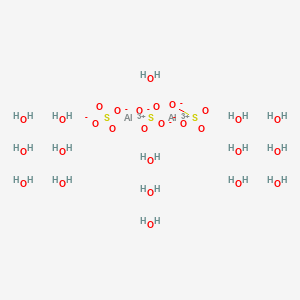

Aluminium sulfate hexadecahydrate is a chemical compound with a complex structure and various properties that have been studied through different research approaches. The compound's morphology and crystal structure have been captured, showing a hexagonal plate-like structure consistent with the predicted morphology from the modified AE model . The detailed crystal structure of its anhydrous form has also been determined, revealing that each aluminum atom coordinates with six oxygen atoms from six sulfate tetrahedra, forming slightly distorted AlO6 octahedra .

Synthesis Analysis

The synthesis of aluminum sulfate hexadecahydrate and its related compounds involves various methods. For instance, the tridecameric aluminum polymer, which is a precursor to basic aluminum sulfate, is prepared by forced hydrolysis of Al3+ ions . Additionally, crystalline forms of aluminum sulfate with different hydration levels have been synthesized through thermal dehydration techniques . The giant polyaluminum species S-Al32 and S-K-Al13, which involve coordination by sulfate ions, have been obtained in structures that suggest a formation and evolution mechanism from smaller aluminum polycations .

Molecular Structure Analysis

The molecular structure of aluminum sulfate hexadecahydrate and related compounds has been extensively studied. The crystal structure of anhydrous aluminum sulfate has been determined, showing the orientation of SO4 tetrahedra within the unit cell and the coordination of Al atoms . The Raman microscopy study of basic aluminum sulfate at 77 K has provided insights into the vibrational modes of the sulfate group and the Al-O bonds in the Al13 Keggin structure .

Chemical Reactions Analysis

Chemical reactions involving aluminum sulfate compounds have been analyzed in various studies. The Michael addition of indoles and pyrrole to alpha,beta-unsaturated electron-deficient compounds is catalyzed by aluminum dodecyl sulfate trihydrate in water . The dehydroxylation of basic aluminum sulfate has been studied using infrared emission spectroscopy, revealing changes in the structure into an aluminum oxosulfate upon heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of aluminum sulfate hexadecahydrate and its derivatives have been characterized through different techniques. Electrospray ionization mass spectrometry (ESI TOF MS) has been used to study the hydrolysis and speciation of aluminum sulfate octadecahydrate, identifying several novel polymeric species . The decomposition of two special types of anhydrous aluminum sulfate and the resultant aluminas' characteristics have been compared, showing that the morphology of sulfate affects the heat-treatment characteristics of alumina .

科学研究应用

-

Water Treatment

- Summary of the application : Aluminium sulfate hexadecahydrate is commonly used in water treatment processes. It acts as a coagulating agent, promoting particle collision by neutralizing charge, which aids in the purification of drinking water and wastewater treatment plants .

- Methods of application : The compound is added to water where it forms a “floc”. As the floc settles, it removes phosphorus and particulates (including algae) from the water column by binding to it. The floc then settles on the sediment where it forms a layer that acts as a barrier to phosphorus .

- Results or outcomes : The use of aluminium sulfate hexadecahydrate in water treatment processes has been found to be effective in reducing phosphorus levels and improving water quality .

-

Synthetic Iron Aluminum Spinel Powder Body

- Summary of the application : Aluminium sulfate hexadecahydrate is used in the synthesis of iron aluminum spinel powder body .

- Methods of application : The raw materials used are Qishuihei sulfate and Aluminium Sulfate Hexadecahydrate. After boiling the oxygen, distilled water is added to the reactor, and then a few drops of kerosene are dripped in to form a layer of oil membrane and stir quickly .

-

Arsenic Immobilization

- Summary of the application : Aluminium sulfate hexadecahydrate is used to immobilize arsenic in sediments .

- Methods of application : The compound is used in dosage-series and time-series experiments to immobilize arsenic. Labile arsenic is obtained at a vertically 2.0 mm resolution .

- Results or outcomes : A “static” layer with extremely low labile arsenic concentration (minimally 0.13 mg L−1) with weak variation (< 30% RSD) formed within the top 12 mm sediment layer at the dosage of 6–12 ALS/Asmobile (kmol mol−1, Asmobile means the total mobile As in top 40 mm sediment) and on days 30–80 after amendment at the dosage of 9 ALS/Asmobile .

-

Manufacturing Dyes, Paint, and Varnish Removers

-

Gardening Growth

- Summary of the application : Aluminium sulfate hexadecahydrate is used in gardening for nurturing plants .

- Methods of application : The compound is used to lower the pH level of the soil, which helps certain types of plants to absorb nutrients more efficiently .

- Results or outcomes : The use of aluminium sulfate hexadecahydrate in gardening can result in healthier and more vibrant plants .

-

Fire Retardants

- Summary of the application : Aluminium sulfate hexadecahydrate is used in the production of fire retardants .

- Methods of application : The compound is used in the process of creating fire retardant materials. It is often combined with other chemicals to produce a fire-resistant coating for materials .

- Results or outcomes : The use of aluminium sulfate hexadecahydrate in fire retardants enhances safety by reducing the flammability of materials .

-

Crystal Modifiers

-

Manufacturing of Soaps and Detergents

- Summary of the application : Aluminium sulfate hexadecahydrate is used in the manufacturing of soaps and detergents .

- Methods of application : The compound is used in the saponification process, which is the process of making soap .

- Results or outcomes : The use of aluminium sulfate hexadecahydrate in the manufacturing of soaps and detergents can result in products with enhanced properties .

-

Solar Cells and Fuel Cells

- Summary of the application : Aluminium sulfate hexadecahydrate is used in the production of solar cells and fuel cells .

- Methods of application : Metallic ions can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials .

- Results or outcomes : The use of aluminium sulfate hexadecahydrate in the production of solar cells and fuel cells can enhance the efficiency of these devices .

安全和危害

Aluminium sulfate hexadecahydrate is considered hazardous. It causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

dialuminum;trisulfate;hexadecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S.16H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);16*1H2/q2*+3;;;;;;;;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYRFZAVEXQXSN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H32O28S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium sulfate hexadecahydrate | |

CAS RN |

16828-11-8 | |

| Record name | Sulfuric acid, aluminum salt (3:2), hexadecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

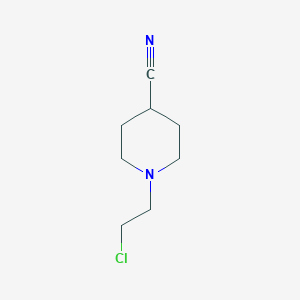

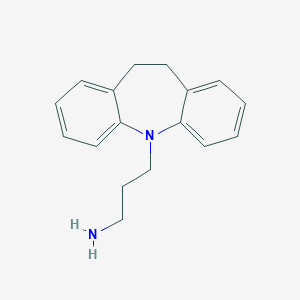

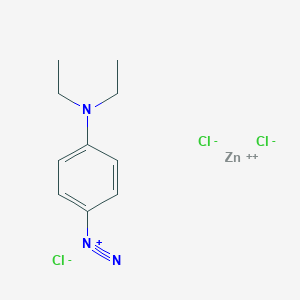

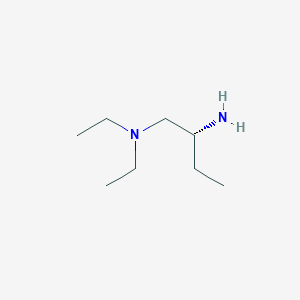

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

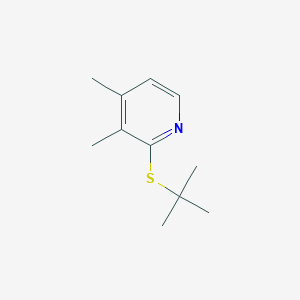

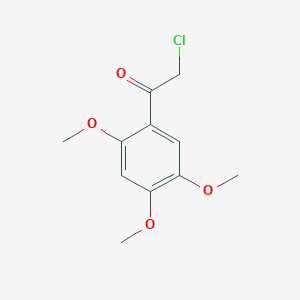

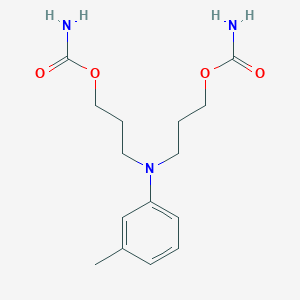

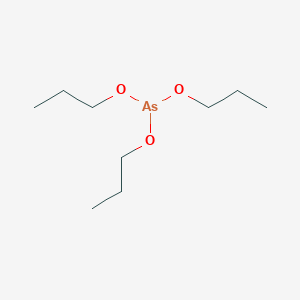

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。